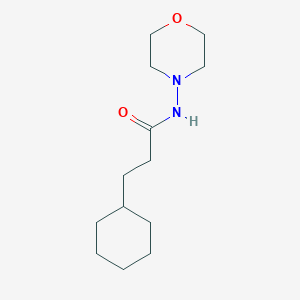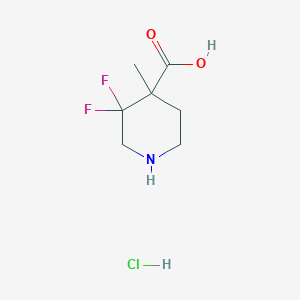
Piperidin-1-yl(pyridin-3-yl)methanone
Overview
Description
Piperidin-1-yl(pyridin-3-yl)methanone, also known as PPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. PPME is a heterocyclic compound that contains a pyridine and piperidine ring fused together. The compound has a molecular weight of 211.29 g/mol and a chemical formula of C12H14N2O.
Scientific Research Applications
Synthesis of Piperidine- and Pyridine-Containing Heterocycles : Zhang et al. (2020) describe an efficient method for synthesizing (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, highlighting its potential in organic synthesis of other piperidine- and pyridine-containing heterocycles (Zhang et al., 2020).
Crystallography and Supramolecular Chemistry : Murray et al. (2014) studied the crystal structure of a compound related to Piperidin-1-yl(pyridin-3-yl)methanone, showing how molecules connect into supramolecular chains, which could inform material science and crystallography research (Murray et al., 2014).
Antiproliferative Activity in Cancer Research : Prasad et al. (2018) synthesized a novel bioactive heterocycle related to this compound and evaluated its antiproliferative activity, which is valuable in cancer research (Prasad et al., 2018).
Synthesis in Medicinal Chemistry : Rui (2010) reported on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a process that could be beneficial in medicinal chemistry (Rui, 2010).
Pharmacological Research : Tsuno et al. (2017) studied novel derivatives of this compound as TRPV4 antagonists for pain treatment, indicating its use in drug development for pain management (Tsuno et al., 2017).
Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, demonstrating the potential of this compound derivatives in developing new antimicrobials (Patel et al., 2011).
Antileukemic Activity : Vinaya et al. (2011) synthesized this compound derivatives and found some to have antileukemic activity, indicating their potential in leukemia treatment research (Vinaya et al., 2011).
Dipeptidyl Peptidase Inhibitor for Diabetes Treatment : Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor related to this compound, showing its relevance in diabetes treatment (Sharma et al., 2012).
properties
IUPAC Name |
piperidin-1-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCVMMOQJMAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



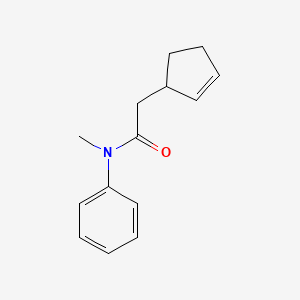
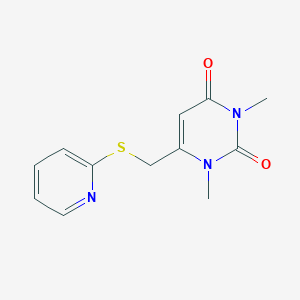
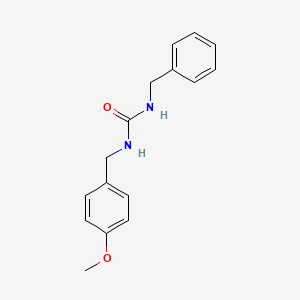

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
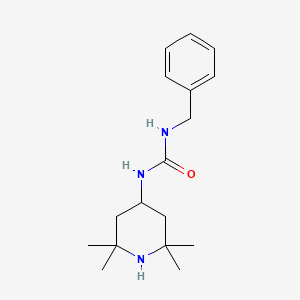



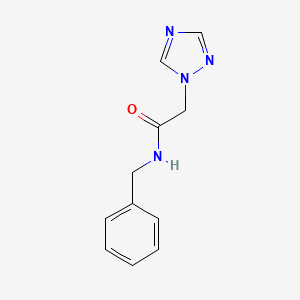
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
